5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide
Description
This compound features a triazolidine core substituted with a 4-chloroanilino group and a 4-fluorophenylethyl carboxamide side chain.
Properties
IUPAC Name |
5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN5O/c1-10(11-2-6-13(19)7-3-11)20-17(25)15-16(23-24-22-15)21-14-8-4-12(18)5-9-14/h2-10,15-16,21-24H,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSKBDXWZMBPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chloroaniline with 4-fluoroacetophenone to form an intermediate, which is then reacted with triazolidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroaniline and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in ethanol or potassium carbonate in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Hypothetical Activity Differences
Core Structure Comparison
- Triazolidine vs. In contrast, ZPX394’s rigid benzenedicarboxamide scaffold may prioritize π-π stacking and hydrophobic interactions .
- Triazolidine vs. Pyrazole:
Pyrazole derivatives (e.g., from ) exhibit a five-membered aromatic ring with two adjacent nitrogen atoms, favoring planar binding conformations. The triazolidine’s partially saturated ring may confer greater conformational flexibility, altering target selectivity .
Substituent Effects
- 4-Fluorophenylethyl Group:
Present in both the target compound and ZPX394, this group likely enhances binding to hydrophobic pockets in BACE1. The fluorine atom’s electron-withdrawing effect may stabilize aryl interactions . - 4-Chloroanilino vs.
- Comparison with Pyrazole Derivatives: The morpholino and methylthio groups in pyrazole analogs () likely improve solubility and metabolic stability, whereas the target compound’s chloro/fluoro motifs may prioritize target affinity over pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
